molecular formula C18H23N5O3 B2362030 ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1105215-21-1

ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2362030
CAS No.: 1105215-21-1
M. Wt: 357.414
InChI Key: OUUQKJMIVBPPPO-UHFFFAOYSA-N
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Description

This compound (ID: L524-0506) is a piperazine derivative featuring a 1,2,3-triazole moiety substituted with a 3,4-dimethylphenyl group at the 1-position and a carbonyl linker to the piperazine ring. The ethyl carboxylate group at the 1-position of piperazine enhances solubility and modulates pharmacokinetic properties. Its molecular formula is C₁₈H₂₃N₅O₃, with a molecular weight of 357.41 g/mol . The compound is structurally related to bioactive triazole-piperazine hybrids, which are explored for antimicrobial, anticancer, and CNS activities .

Properties

IUPAC Name

ethyl 4-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-26-18(25)22-9-7-21(8-10-22)17(24)16-12-23(20-19-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUQKJMIVBPPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a synthetic compound that incorporates a triazole moiety, known for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a piperazine ring linked to a triazole structure with a 3,4-dimethylphenyl group. The molecular formula is C24H28N6O3C_{24}H_{28}N_6O_3, and its molecular weight is approximately 448.52 g/mol. The presence of both electron-donating and electron-withdrawing groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC24H28N6O3
Molecular Weight448.52 g/mol
LogP3.1389
Polar Surface Area82.186 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity to enzymes or receptors. This compound may modulate enzyme activities or act as an inhibitor in various biochemical pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM have been reported for structurally related triazoles.
  • Breast Cancer (T47D) : Compounds exhibited IC50 values of 27.3 μM and 43.4 μM against breast cancer cell lines .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Ethyl derivatives have shown effectiveness against several bacterial strains, indicating potential as antimicrobial agents. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways in bacteria.

Anti-inflammatory Effects

Research indicates that certain triazole compounds exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

A notable study involved the synthesis and evaluation of various triazole derivatives alongside this compound. The results indicated that modifications on the phenyl ring significantly influenced biological activity:

  • Modification with Halogens : Increased potency against cancer cell lines.
  • Alkyl Substituents : Enhanced solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features and physicochemical properties of the target compound with analogues:

Compound Name / ID Core Structure Aryl Substituent Molecular Weight (g/mol) Key Modifications
Ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate Piperazine-1-carboxylate + triazole 3,4-Dimethylphenyl 357.41 Methyl groups enhance lipophilicity
Tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl) piperazine-1-carboxylate (5e) Piperazine-1-carboxylate + triazole 3,4-Dichlorophenyl 511.40 (estimated) Chloro groups increase electron deficiency
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate Piperazine-1-carboxylate + oxadiazole 3,4-Dimethoxyphenyl 414.43 Methoxy groups improve solubility
1-Piperazinecarboxylic acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl ester Piperazine-1-carboxylate + pyrazole Phenyl 342.43 Pyrazole core alters H-bonding potential

Key Observations :

  • In contrast, methoxy groups (e.g., 3,4-dimethoxyphenyl ) donate electrons, improving solubility but reducing membrane permeability.
  • Heterocycle Impact : Replacing triazole with oxadiazole alters hydrogen-bonding capacity and metabolic stability. Oxadiazoles are more resistant to enzymatic degradation but less polar than triazoles.

Key Observations :

  • Pyrazole and triazole derivatives (e.g., ) exhibit antioxidant and antimicrobial properties, likely due to radical scavenging (DPPH) and membrane disruption.
  • The target compound’s 3,4-dimethylphenyl group may enhance bioavailability compared to polar substituents (e.g., methoxy ), though specific activity data is lacking.

Key Observations :

  • CuAAC offers regioselective triazole formation, critical for consistent bioactivity.
  • Green solvents (e.g., K₂CO₃:glycerol DES ) improve sustainability but may require optimization for piperazine derivatives.
Physicochemical and Crystallographic Data
  • Target Compound: No crystallographic data is provided, but piperazine derivatives often exhibit chair conformations with equatorial substituents .
  • Analogues: 5e : Crystallizes in a monoclinic system with intermolecular hydrogen bonds (N–H⋯O). Oxadiazole derivative : Predicted π-π stacking due to planar oxadiazole and dimethoxyphenyl groups.

Key Observations :

  • 3,4-Dimethylphenyl’s steric bulk may hinder crystal packing compared to smaller substituents (e.g., chloro ).

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